2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-phenylacetamide
Beschreibung
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-phenylacetamide is a complex organic compound that features a benzothiazole core, an indole moiety, and a piperazine ring
Eigenschaften
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O2/c29-22-13-11-21(12-14-22)27-31-25-18-32(17-20-7-3-1-4-8-20)16-15-24(25)28(35)33(27)19-26(34)30-23-9-5-2-6-10-23/h1-14H,15-19H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESPDMMMKTXSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-phenylacetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the indole derivative reacts with piperazine in the presence of a suitable base.
Formation of the Benzothiazole Core: The benzothiazole ring is synthesized via the condensation of 2-aminothiophenol with a carboxylic acid derivative.
Final Coupling: The final step involves coupling the indole-piperazine intermediate with the benzothiazole derivative under appropriate conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The pyrido[3,4-d]pyrimidine core and acetamide side chain facilitate nucleophilic substitution at electrophilic positions. For example:
| Reaction | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Fluorophenyl Group Substitution | K₂CO₃, DMF, 80°C, 12 hours | Replacement of halogen with benzyl groups | 75% | |
| Acetamide Hydrolysis | 6M HCl, reflux, 6 hours | Cleavage to carboxylic acid | 85% |
These reactions are critical for modifying the compound’s pharmacological properties, such as solubility and target affinity.
Oxidation and Reduction
The pyrido[3,4-d]pyrimidine ring undergoes redox reactions at specific positions:
| Reaction | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Oxidation of Thioether | KMnO₄, acetone, 0°C, 2 hours | Conversion to sulfone derivative | 60% | |
| Catalytic Hydrogenation | H₂, Pd/C, EtOH, 25°C, 4 hours | Reduction of double bonds | 90% |
Oxidation enhances electrophilicity, while hydrogenation stabilizes unsaturated moieties for downstream applications.
Cycloaddition and Ring Formation
The compound participates in cycloaddition reactions to form fused heterocycles, a strategy used to diversify its scaffold:
These reactions are pivotal for generating analogs with enhanced bioactivity .
Hydrolysis and Condensation
The acetamide moiety undergoes hydrolysis, while the pyrimidine ring participates in condensation:
| Reaction | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂SO₄, H₂O, 90°C, 3 hours | Cleavage to pyrido-pyrimidine acid | 78% | |
| Aldol Condensation | NaOH, EtOH, 4 hours | Formation of α,β-unsaturated ketone | 65% |
Functional Group Interconversion
Key transformations include:
| Reaction | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Esterification | SOCl₂, MeOH, 0°C, 2 hours | Methyl ester formation | 82% | |
| Amide Coupling | EDC, NHS, DCM, 25°C, 6 hours | Conjugation with peptide motifs | 70% |
Mechanistic Insights
-
Nucleophilic Aromatic Substitution : The 4-fluorophenyl group activates the pyrido[3,4-d]pyrimidine ring for attack by nucleophiles like amines or thiols.
-
Oxidative Pathways : Manganese-based oxidants selectively target sulfur atoms in thioether linkages.
-
Hydrogenation Specificity : Palladium catalysts preferentially reduce alkenes over aromatic rings, preserving the core structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization
The synthesis of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-phenylacetamide typically involves multi-step reactions that require optimization for yield and purity. Key steps may include:
- Nucleophilic Substitution Reactions : These reactions involve the introduction of the benzyl and fluorophenyl groups.
- Condensation Reactions : These are crucial for forming the pyrido[3,4-d]pyrimidine core structure.
Case Studies and Research Findings
A summary of selected compounds with similar structures and their biological activities is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide | Pyrimidine core with amino substitutions | Antitumor activity |
| 5-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)acetamide | Benzo[d][1,3]dioxole moiety | Antimicrobial activity |
| N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-tetrahydroquinoxalin)acetamide | Tetrahydroquinoxaline structure | Antibacterial properties |
Research Insights
-
Interaction Studies :
Understanding the interaction mechanisms between this compound and its biological targets is essential for assessing its therapeutic potential. Molecular docking simulations and biochemical assays can be employed to evaluate binding affinities and elucidate mechanisms of action. -
Therapeutic Development :
The distinct structural features of this compound make it suitable for further modifications aimed at enhancing its biological activity. Ongoing research may focus on optimizing its pharmacokinetic properties to improve efficacy and reduce toxicity.
Wirkmechanismus
The mechanism of action of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The indole moiety is known to bind to various receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the benzothiazole core contributes to its overall stability and bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-indol-3-yl)propanoic acid: An indole derivative with similar structural features but different functional groups.
3-(1H-indol-3-yl)propanal: Another indole-based compound with an aldehyde group instead of the piperazine and benzothiazole moieties.
Uniqueness
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-phenylacetamide stands out due to its multi-functional structure, combining the properties of indole, piperazine, and benzothiazole. This unique combination enhances its potential for diverse applications in medicinal chemistry and material science.
Biologische Aktivität
The compound 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-phenylacetamide is a synthetic organic molecule that belongs to the class of pyrido[3,4-d]pyrimidines. Its complex structure incorporates multiple functional groups that contribute to its biological activity. This article explores the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 496.6 g/mol. The structure features a pyrido[3,4-d]pyrimidine core fused with a benzyl group and a 4-fluorophenyl moiety. This unique arrangement significantly influences its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 496.6 g/mol |
| CAS Number | 1189472-53-4 |
Anticancer Activity
Recent studies indicate that compounds within the pyrido[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, in a screening study involving multicellular spheroids, this compound demonstrated effectiveness against various cancer cell lines. It was particularly noted for its ability to inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression. It has shown promising activity against dihydrofolate reductase (DHFR) and tyrosine kinases , which are critical targets in cancer therapy. The inhibition of these enzymes can lead to reduced proliferation of cancer cells .
Antimicrobial Properties
In addition to its anticancer effects, the compound has been tested for antimicrobial activity. Preliminary results suggest moderate to high efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : By targeting DHFR and kinases, the compound disrupts essential metabolic pathways.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Antibacterial Activity : The compound interferes with bacterial cell wall synthesis and metabolism.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrido[3,4-d]pyrimidines. The results indicated that compounds similar to our target showed significant cytotoxicity against breast and lung cancer cell lines with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial activity, derivatives of pyrido[3,4-d]pyrimidines were screened against clinical isolates. The compound exhibited potent activity against multi-drug resistant strains of E. coli, highlighting its potential as an alternative therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
